molecular formula C21H39N3 B14487191 N~1~,N~1~,N~2~,N~2~,N~4~,N~4~-Hexaethyl-3,5,6-trimethylbenzene-1,2,4-triamine CAS No. 64672-96-4

N~1~,N~1~,N~2~,N~2~,N~4~,N~4~-Hexaethyl-3,5,6-trimethylbenzene-1,2,4-triamine

Cat. No.: B14487191
CAS No.: 64672-96-4
M. Wt: 333.6 g/mol
InChI Key: QLLRSHJVDCWHOA-UHFFFAOYSA-N
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Description

N~1~,N~1~,N~2~,N~2~,N~4~,N~4~-Hexaethyl-3,5,6-trimethylbenzene-1,2,4-triamine is a complex organic compound characterized by its unique structure, which includes multiple ethyl and methyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~2~,N~2~,N~4~,N~4~-Hexaethyl-3,5,6-trimethylbenzene-1,2,4-triamine typically involves multi-step organic reactions. The process begins with the preparation of the benzene ring, followed by the introduction of ethyl and methyl groups through alkylation reactions. Specific catalysts and solvents are used to facilitate these reactions under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~2~,N~2~,N~4~,N~4~-Hexaethyl-3,5,6-trimethylbenzene-1,2,4-triamine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions may result in the removal of specific functional groups or the addition of hydrogen atoms.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogenating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N~1~,N~1~,N~2~,N~2~,N~4~,N~4~-Hexaethyl-3,5,6-trimethylbenzene-1,2,4-triamine has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N1,N~1~,N~2~,N~2~,N~4~,N~4~-Hexaethyl-3,5,6-trimethylbenzene-1,2,4-triamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1,N~1~,N~2~,N~2~,N~4~,N~4~-Hexaethyl-3,5,6-trimethylbenzene-1,2,4-triamine include other multi-alkylated benzene derivatives, such as:

  • N~1~,N~1~,N~2~,N~2~-Tetraethyl-3,5,6-trimethylbenzene-1,2-diamine
  • N~1~,N~1~,N~2~,N~2~-Tetramethyl-3,5,6-triethylbenzene-1,2-diamine

Uniqueness

The uniqueness of N1,N~1~,N~2~,N~2~,N~4~,N~4~-Hexaethyl-3,5,6-trimethylbenzene-1,2,4-triamine lies in its specific arrangement of ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties that are not observed in other similar compounds.

Properties

CAS No.

64672-96-4

Molecular Formula

C21H39N3

Molecular Weight

333.6 g/mol

IUPAC Name

1-N,1-N,2-N,2-N,4-N,4-N-hexaethyl-3,5,6-trimethylbenzene-1,2,4-triamine

InChI

InChI=1S/C21H39N3/c1-10-22(11-2)19-16(7)17(8)20(23(12-3)13-4)21(18(19)9)24(14-5)15-6/h10-15H2,1-9H3

InChI Key

QLLRSHJVDCWHOA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C(=C(C(=C1C)C)N(CC)CC)N(CC)CC)C

Origin of Product

United States

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